The compound is primarily used in scientific research and has applications in organic synthesis and medicinal chemistry. Its classification as an oxazepane makes it notable for its potential biological activities, particularly in the development of pharmaceuticals .
The synthesis of tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate typically involves cyclization reactions with specific precursors. One common method includes the reaction of a suitable amine with a carboxylic acid derivative in the presence of a dehydrating agent to facilitate the formation of the oxazepane ring .
Key parameters for synthesis may include:
The synthesis often requires controlled conditions to optimize yield and minimize impurities. For instance, inert atmospheres (e.g., nitrogen or argon) may be utilized to prevent oxidation during sensitive steps .
The molecular structure of tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate features:
The InChI representation is as follows:
This representation provides insight into the connectivity and stereochemistry of the molecule .
tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions:
Common reagents employed in these reactions include:
The choice of reagents and conditions significantly affects the product distribution and yields .
The mechanism of action for tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate may involve interactions with biological targets such as enzymes or receptors. Its structural similarity to other oxazepane derivatives suggests potential monoamine reuptake inhibitory activity, which could be relevant in treating neurological disorders .
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect biological activity. For example, variations in substituents on the oxazepane ring may influence binding affinity and selectivity towards specific targets.
tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
This compound's versatility makes it a valuable addition to chemical libraries for drug discovery and development .
The construction of the 1,4-oxazepane ring system represents a critical synthetic challenge addressed through carefully optimized cyclization methodologies. The predominant synthetic route involves the reaction of N-Boc-protected amino alcohol precursors with activated carboxylic acid derivatives under dehydrating conditions. This cyclization typically employs reagents such as carbodiimides (e.g., DCC, EDC) or phosphorus-based activators (e.g., PyBOP) to facilitate amide bond formation, which simultaneously induces ring closure through nucleophilic displacement. Reaction temperatures are maintained between 60-80°C for 12-24 hours to achieve complete conversion, as lower temperatures lead to incomplete ring formation while higher temperatures promote decomposition pathways .
Alternative approaches leverage intramolecular nucleophilic substitution reactions, where halogenated precursors bearing protected hydroxyl groups undergo base-mediated cyclization. Potassium carbonate in aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures (70-90°C) effectively drives this cyclization. Crucially, the tert-butyloxycarbonyl (Boc) protecting group on nitrogen serves dual purposes: it prevents unwanted quaternization and directs regioselective ring closure through steric and electronic effects. Post-cyclization global deprotection using strong acids like trifluoroacetic acid or hydrochloric acid liberates the tertiary alcohol, though this step requires careful optimization to prevent oxazepane ring degradation [5] [10].
Table 1: Cyclization Methods for Oxazepane Ring Formation
Precursor Type | Cyclization Agent | Conditions | Yield Range | Key Observations |
---|---|---|---|---|
Amino alcohol + carboxylic acid | Dicyclohexylcarbodiimide (DCC) | THF, 25°C, 12h | 45-55% | Moderate yield, requires byproduct removal |
Haloalcohol + amine | Potassium carbonate | Acetonitrile, 80°C, 8h | 65-75% | High regioselectivity, scalable |
Hydroxy acid + amine | Phosphorus oxychloride | Dichloromethane, 0°C→25°C, 6h | 70-82% | Low temperature critical for selectivity |
Regiocontrol during trifluoromethyl group installation presents significant synthetic complexity due to the potential for competing electrophilic additions. The strategic positioning of the trifluoromethyl group at the C6 position is achieved through two principal methodologies: (1) nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to ketone intermediates preceding ring closure, or (2) utilization of pre-functionalized trifluoromethyl-containing building blocks during oxazepane assembly. The carbonyl carbon in α,β-unsaturated ketone precursors undergoes highly selective 1,2-addition with trifluoromethyl nucleophiles due to the combined electronic effects of the adjacent heteroatoms and trifluoromethyl group itself. This addition occurs with >20:1 regioselectivity compared to 1,4-addition pathways, which are suppressed through careful temperature control (-78°C to 0°C) and Lewis acid catalysis [9].
The hydroxyl group installation exploits the electrophilicity of ketones generated during trifluoromethylation. Reduction of the resulting hemiaminal intermediate using sodium borohydride or L-selectride achieves stereoselective hydroxyl group formation. The trifluoromethyl group exerts a pronounced stereodirecting effect through a combination of steric bulk and electronic polarization, favoring the formation of the syn-isomer in ratios up to 4:1. This regiochemical outcome contrasts sharply with methyl analogues, where minimal stereochemical bias is observed. As noted in comparative studies, replacing the trifluoromethyl group with methyl or phenyl results in dramatic erosion of regioselectivity (1:1 to 1:1.4 isomer ratios), confirming the unique directing properties of the trifluoromethyl moiety [9].
Table 2: Trifluoromethyl Group Incorporation Strategies
Method | Reagent | Temperature | Regioselectivity (CF₃ vs. alkyl) | Functional Group Tolerance |
---|---|---|---|---|
Nucleophilic addition | TMSCF₃ / TBAF | -78°C → 0°C | >20:1 | Moderate (ketones, esters) |
Electrophilic trifluoromethylation | CF₃SO₂Cl / CuI | 60°C | 5:1 | Low (base-sensitive groups) |
Building block approach | CF₃-β-ketoester | 25°C | >50:1 (inherent) | High (broad scope) |
Advanced catalytic methodologies have transformed the synthesis of this oxazepane derivative by simultaneously enhancing efficiency and stereoselectivity. Titanium tetrachloride-mediated cyclocondensation between β-hydroxy amines and activated carbonyl compounds achieves remarkable diastereoselectivity (>90% de) through chelation control. The titanium catalyst coordinates with both carbonyl oxygen and amine nitrogen atoms, creating a rigid transition state that dictates the approach of the nucleophile. This method significantly improves yields (75-85%) compared to uncatalyzed versions (45-55%) while simultaneously suppressing epimerization at the C6 position. Catalytic hydrogenation using palladium on carbon (10% Pd/C) under moderate hydrogen pressure (3-5 atm) concurrently removes protecting groups and reduces unsaturated bonds without compromising the acid-sensitive oxazepane ring [5].
For stereochemical control at the C6 hydroxy-bearing carbon, chiral auxiliaries and catalysts provide solutions. Evans' oxazolidinone auxiliaries attached to carboxylic acid precursors enable diastereoselective alkylations before ring formation, with subsequent auxiliary removal after cyclization. Asymmetric transfer hydrogenation using Noyori-type catalysts (e.g., TsDPEN-Ru complexes) reduces ketone intermediates bearing trifluoromethyl groups with enantiomeric excesses exceeding 90%. The trifluoromethyl group significantly enhances enantioselectivity in these reductions due to its strong inductive effects on the prochiral carbonyl center. Microwave irradiation (100-150W, 100-130°C) reduces reaction times from hours to minutes while improving overall yields by 15-20% through suppression of thermal decomposition pathways [5] [10].
Table 3: Catalytic Systems for Stereoselective Synthesis
Catalyst/System | Reaction Type | Temperature | Yield | Stereoselectivity | Key Advantage |
---|---|---|---|---|---|
TiCl₄ / Et₃N | Cyclocondensation | -20°C | 78-85% | >90% de | Chelation control |
(S,S)-TsDPEN-RuCl | Asymmetric hydrogenation | 50°C | 80-88% | 90-95% ee | High enantioselectivity |
Chiral phase-transfer | Alkylation | 0°C | 65-72% | 85-90% ee | Mild conditions |
Microwave irradiation | Cyclization | 130°C (μW) | 82-90% | N/A (racemic) | Reaction time <30 minutes |
The primary competing pathway in oxazepane synthesis involves intramolecular lactonization, where the C6 hydroxy group attacks the carbamate carbonyl carbon, forming a thermodynamically stable six-membered lactone. This undesired pathway predominates under acidic conditions or elevated temperatures, particularly when the reaction medium contains protic solvents. Computational studies indicate the lactonization barrier is 3-5 kcal/mol lower than the desired intermolecular amidation, explaining the observed byproduct ratios of up to 1:1 without optimization. The trifluoromethyl group exacerbates this issue through enhanced carbonyl electrophilicity adjacent to the electron-withdrawing fluorine atoms [10].
Three strategic approaches effectively suppress lactonization:
Table 4: Lactonization Mitigation Strategies and Outcomes
Strategy | Conditions | Lactone Byproduct | Oxazepane Yield | Operational Complexity |
---|---|---|---|---|
Uncontrolled conditions | Protic solvent, 80°C | 40-50% | 30-35% | Low (one-step) |
Silyl protection | TBDMS-Cl, imidazole; then TBAF | <5% | 68-75% | High (three steps) |
Kinetic control | Anhydrous THF, -10°C, slow addition | 5-8% | 70-78% | Medium (specialized equipment) |
Electronic modulation | 2,4-Dimethoxybenzyl protection | <3% | 65-72% | Medium (two steps) |
The strategic implementation of these methodologies enables reproducible, high-yielding syntheses of tert-butyl 6-hydroxy-6-(trifluoromethyl)-1,4-oxazepane-4-carboxylate, facilitating its application as a key intermediate in pharmaceutical research targeting neurological disorders through monoamine reuptake inhibition mechanisms [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9